Array ( [bid] => 15122871 ) Buy 3,4-Bis(benzyloxy)benzonitrile

3,4-Bis(benzyloxy)benzonitrile

Catalog No.
S15730229
CAS No.
M.F
C21H17NO2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Bis(benzyloxy)benzonitrile

Product Name

3,4-Bis(benzyloxy)benzonitrile

IUPAC Name

3,4-bis(phenylmethoxy)benzonitrile

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C21H17NO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,15-16H2

InChI Key

IHKIVZSDZHIPHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)OCC3=CC=CC=C3

3,4-Bis(benzyloxy)benzonitrile is an organic compound characterized by its chemical structure, which includes two benzyloxy groups and a nitrile functional group attached to a benzene ring. The molecular formula of this compound is C17_{17}H16_{16}N2_{2}O2_{2}, and it has a molecular weight of approximately 284.32 g/mol. The presence of the benzyloxy moieties contributes to its hydrophobic properties, while the nitrile group enhances its reactivity, making it a versatile compound in organic synthesis and medicinal chemistry.

  • Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Sodium hydride in dimethylformamide is often used for these reactions.

The major products from these reactions include 3,4-diformylbenzonitrile or 3,4-dicarboxybenzonitrile from oxidation, and 3,4-bis(benzyloxy)benzylamine from reduction.

Research indicates that 3,4-Bis(benzyloxy)benzonitrile may exhibit potential biological activities, particularly in the development of bioactive compounds. Its structural features allow it to interact with various biological targets, which could lead to pharmacological applications. The specific mechanisms of action and therapeutic potentials are still under investigation, but preliminary studies suggest possible uses in medicinal chemistry .

The synthesis of 3,4-Bis(benzyloxy)benzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide at elevated temperatures. The reaction can be summarized as follows:

3 4 Dihydroxybenzonitrile+2Benzyl BromideK2CO3,DMF3 4 Bis benzyloxy benzonitrile\text{3 4 Dihydroxybenzonitrile}+2\text{Benzyl Bromide}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{3 4 Bis benzyloxy benzonitrile}

The yield and purity of the product can be optimized through various purification techniques such as recrystallization or chromatography .

3,4-Bis(benzyloxy)benzonitrile has several applications in different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for bioactive compounds.
  • Material Science: Utilized in the production of specialty chemicals and materials due to its unique chemical properties .

Several compounds are structurally similar to 3,4-Bis(benzyloxy)benzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
3,4-DihydroxybenzonitrileLacks benzyloxy groupsMore hydrophilic due to hydroxyl groups
3,4-DibenzyloxybenzaldehydeContains aldehyde groupsAldehyde functionality instead of nitrile
3,4-Dibenzyloxybenzoic AcidContains carboxylic acid groupsAcidic properties due to carboxylic acid functionality

3,4-Bis(benzyloxy)benzonitrile is unique due to its combination of both benzyloxy groups and a nitrile group, which confers distinct chemical properties and reactivity compared to these similar compounds. This versatility makes it a valuable intermediate for various synthetic applications .

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

315.125928785 g/mol

Monoisotopic Mass

315.125928785 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

Explore Compound Types